molecular formula C12H8ClNO3 B2886158 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde CAS No. 186668-55-3

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde

Cat. No.: B2886158
CAS No.: 186668-55-3
M. Wt: 249.65
InChI Key: QRUKDHRPKVWTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Name: 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde CAS Number: 186668-55-3 Molecular Formula: C₁₂H₈ClNO₃ Molecular Weight: 249.65 g/mol Key Properties:

  • Predicted boiling point: 422.9±45.0°C
  • Density: 1.474±0.06 g/cm³
  • Acid dissociation constant (pKa): -0.89±0.20 .

This compound features a fused quinoline core with a 1,4-dioxane ring system and a carbaldehyde substituent at position 6.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-12-8(6-15)3-7-4-10-11(5-9(7)14-12)17-2-1-16-10/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUKDHRPKVWTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC3=NC(=C(C=C3C=C2O1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601332206
Record name 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663835
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

186668-55-3
Record name 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601332206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde can be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the design of pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Carbaldehyde Derivatives

(a) 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde
  • Molecular Formula: C₁₀H₄Br₂ClNO
  • Molecular Weight : 397.41 g/mol
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling, enabling functionalization at positions 4, 6, and 8 .
  • Key Differences :
    • Bromine substituents at positions 6 and 8 enhance photophysical properties (e.g., fluorescence quantum yield) compared to the chloro-substituted analog.
    • The carbaldehyde group at position 3 (vs. position 8 in the target compound) alters electronic conjugation, affecting reactivity in nucleophilic additions .
(b) 7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde
  • CAS Number : 683268-08-8
  • Molecular Formula: C₁₂H₉NO₄
  • Molecular Weight : 231.2 g/mol
  • Key Differences: The tetrahydro-dioxane ring introduces partial saturation, reducing aromaticity and increasing conformational flexibility.

Pyridine and Quinoxaline Analogs

(a) 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic Acid
  • Molecular Formula: C₈H₆ClNO₄
  • Molecular Weight : 215.59 g/mol
  • Key Differences: Replacement of quinoline with pyridine simplifies the aromatic system, reducing steric hindrance. The carboxylic acid group (vs. carbaldehyde) increases hydrophilicity, influencing solubility and pharmacokinetic properties .
(b) Ethyl 3-(Aryldiazenyl)-7-oxo-dihydro-pyrido[2,3-f]quinoxaline-8-carboxylates
  • Molecular Formula : Variable (e.g., C₂₀H₁₈FN₅O₃ for fluorinated derivatives)
  • Key Differences: The quinoxaline core (vs. quinoline) introduces additional nitrogen atoms, altering electronic properties and redox behavior. Diazenyl and ester groups enhance applications in antimicrobial and antitumor research .

Substituent-Modified Derivatives

(a) 7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
  • CAS Number : 183968-31-2
  • Molecular Formula: C₁₂H₁₀ClNO₂
  • Molecular Weight : 235.66 g/mol
  • Key Differences :
    • Methyl substitution at position 8 (vs. carbaldehyde) reduces electrophilicity, limiting utility in condensation reactions.
    • Simplified structure may improve metabolic stability in drug design .

Comparative Analysis Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
Target Compound C₁₂H₈ClNO₃ 249.65 Cl, CHO 422.9±45.0 1.474±0.06
6,8-Dibromo-4-chloroquinoline-3-carbaldehyde C₁₀H₄Br₂ClNO 397.41 Br, Cl, CHO N/A N/A
7-Oxo-tetrahydro analog C₁₂H₉NO₄ 231.2 O, CHO N/A N/A
Pyridine-carboxylic acid analog C₈H₆ClNO₄ 215.59 Cl, COOH N/A N/A

Key Research Findings

  • Biological Activity : The target compound’s carbaldehyde group enables Schiff base formation, useful in designing kinase inhibitors (e.g., EGFR wild-type inhibitors) .
  • Material Science: Derivatives with extended conjugation (e.g., phenoxazine-substituted analogs) exhibit delayed thermally activated fluorescence (TADF), achieving OLED efficiencies up to 10.0% EQE .
  • Synthetic Challenges: Steric hindrance in the quinoline-dioxane system complicates functionalization at position 8, necessitating optimized catalysts .

Biological Activity

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde (CAS No. 186668-55-3) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

  • Chemical Formula : C12H8ClNO3
  • Molecular Weight : 249.65 g/mol
  • Hazard Classification : Irritant

Biological Activity Overview

Research indicates that derivatives of 8-hydroxyquinoline, including 7-chloro compounds, exhibit a wide range of biological activities such as antimicrobial, anticancer, and antiviral effects. The unique structure of these compounds allows for interaction with various biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 7-chloro derivatives. For instance, a study evaluated the cytotoxic activity of synthesized compounds against several human cancer cell lines:

CompoundCell LineIC50 (µM)CC50 (µM)Selectivity Index
13dMCF-75.3016.063.03
13fDU1454.5015.003.33
13eA5496.0020.003.33

These results indicate that some derivatives show promising activity against breast and prostate cancer cells, suggesting their potential as therapeutic agents targeting heat shock proteins (Hsp90) involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In a comparative study, the following inhibition zones were observed:

PathogenInhibition Zone (mm)Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

These findings suggest that the compound exhibits significant antibacterial activity comparable to standard treatments .

Antiviral Activity

Recent studies have explored the antiviral properties of quinoline derivatives against viruses such as dengue and influenza. For instance, certain derivatives showed IC50 values as low as 0.49μM0.49\,\mu M against dengue virus serotype 2 (DENV2), indicating strong inhibitory effects at low concentrations .

The mechanism of action for these compounds often involves the inhibition of key proteins involved in cellular processes:

  • Hsp90 Inhibition : Compounds like 13d were found to degrade Her2 protein and induce Hsp70 protein, which are critical pathways in cancer cell survival.
  • Antiviral Mechanism : Studies suggest that these compounds act early in the viral lifecycle, inhibiting the production of viral proteins rather than directly killing the virus .

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of 7-chloro compounds and evaluated their biological activities across multiple platforms, confirming their potential as Hsp90 inhibitors and their cytotoxic effects on cancer cell lines .
  • Antimicrobial Efficacy : Another research effort focused on testing these compounds against clinical strains of bacteria, revealing notable antibacterial properties that could lead to new treatments for resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-8-carbaldehyde?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from aniline derivatives or simpler quinoline precursors. For example:

  • Step 1 : Chlorination and functionalization of the quinoline core using reagents like POCl₃ or SOCl₂ under controlled temperatures (60–80°C) to introduce the chloro substituent .
  • Step 2 : Cyclization with 1,4-dioxane derivatives via nucleophilic substitution or condensation reactions, often catalyzed by acids (e.g., H₂SO₄) or bases (e.g., K₂CO₃) .
  • Step 3 : Introduction of the carbaldehyde group via Vilsmeier-Haack formylation or oxidation of a methylene intermediate using oxidizing agents like KMnO₄ or CrO₃ .
    • Key Considerations : Reaction purity is ensured through column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Spectral Analysis :
  • ¹H/¹³C NMR : Confirms substituent positions and ring saturation. Peaks near δ 9.5–10.0 ppm (aldehyde proton) and δ 160–170 ppm (carbonyl carbon) are critical .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 275.06 for [M+H]⁺) validate molecular weight .

Q. What preliminary biological screening assays are recommended?

  • Methodological Answer :

  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, comparing with structurally similar quinoline derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized for the carbaldehyde functionalization step?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic formylation efficiency .
  • Catalyst Screening : Lewis acids like ZnCl₂ or BF₃·Et₂O improve regioselectivity during aldehyde introduction .
  • Temperature Control : Maintaining temperatures below 50°C prevents aldehyde oxidation to carboxylic acid .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural Confirmation : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
  • Mechanistic Studies : Use fluorescence quenching or molecular docking to verify target binding (e.g., DNA gyrase for antimicrobial activity) .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, followed by LC-MS analysis to detect degradation products (e.g., hydrolysis of the aldehyde to carboxylic acid) .
  • Light Sensitivity : Conduct photostability tests under UV-Vis light (ICH Q1B guidelines) to assess structural integrity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the chloro, dioxane, or carbaldehyde groups (e.g., replace Cl with F or Br; vary the dioxane ring size) .
  • Bioactivity Correlation : Use multivariate regression analysis to link substituent electronic parameters (Hammett σ) with MIC or IC₅₀ values .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., PDB: 1KZN for E. coli DNA gyrase) to identify binding modes .
  • ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.